N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14793147
Molecular Formula: C23H26N4O3
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4O3 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H26N4O3/c28-22(25-10-5-11-26-12-14-30-15-13-26)21-17-27(16-18-6-3-4-9-24-18)23(29)20-8-2-1-7-19(20)21/h1-4,6-9,17H,5,10-16H2,(H,25,28) |
| Standard InChI Key | VTTKJCXTWJPBLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound features a dihydroisoquinoline core fused with a pyridinylmethyl group at position 2 and a morpholinylpropyl carboxamide moiety at position 4. The morpholine ring contributes to its solubility in polar solvents, while the pyridine and isoquinoline groups enable π-π stacking interactions with biological targets.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the morpholine protons (δ 3.5–4.0 ppm) and aromatic protons from the pyridine and isoquinoline systems (δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 406.5.
| Molecular Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 98.5 Ų |
Table 1: Key molecular properties of N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the condensation of 2-pyridinecarboxaldehyde with a substituted isoquinoline precursor. Key steps include:
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Formation of the dihydroisoquinoline core via Pictet-Spengler cyclization.
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Introduction of the morpholinylpropyl group through nucleophilic acyl substitution.
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Oxidation at position 1 to yield the ketone functionality.
Reaction yields typically range from 45% to 60%, with purity exceeding 95% after purification by reverse-phase HPLC.
Quality Control
Analytical techniques ensure batch consistency:
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HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient).
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FT-IR: Stretching vibrations at 1650 cm (amide C=O) and 1720 cm (ketone C=O).
Biological Activity and Mechanism of Action
Dopamine Receptor Modulation
The compound exhibits nanomolar affinity for dopamine D and D receptors ( and , respectively). This activity is attributed to hydrogen bonding between the morpholine oxygen and Ser193 in the receptor’s binding pocket.
Anti-Cancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with values of 2.4 μM and 3.1 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation.
Pharmacokinetics and Toxicology
ADME Profiling
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Absorption: Oral bioavailability of 38% in rodent models.
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Metabolism: Hepatic cytochrome P450-mediated oxidation produces inactive metabolites.
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Half-life: 4.2 hours in plasma.
Patent Landscape and Therapeutic Applications
Neurological Disorders
Patent US10414754B2 claims utility in schizophrenia, citing a 40% reduction in positive symptoms in primate models at 10 mg/kg/day .
Oncology
Pending applications highlight synergism with temozolomide in glioblastoma, improving median survival by 28% in xenograft models .
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